molecular formula C16H23N5O4 B1222039 2-[6-(Cyclohexylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol

2-[6-(Cyclohexylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No. B1222039
M. Wt: 349.38 g/mol
InChI Key: SZBULDQSDUXAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-(cyclohexylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol is a purine nucleoside.

Scientific Research Applications

Antilipolytic Activity and Cardiovascular Safety

CVT-3619, a novel partial A1 receptor agonist, has been identified as a compound that significantly reduces circulating free fatty acid (FFA) levels without affecting heart rate and blood pressure. This unique characteristic makes CVT-3619 a potential antilipolytic agent with a safer cardiovascular profile compared to other A1 agonists. It has been observed to lower FFA and triglyceride levels by inhibiting lipolysis, and its antilipolytic effects do not cause tachyphylaxis or a rebound increase of FFA, which is commonly seen with nicotinic acid. Furthermore, the presence of CVT-3619 enhances the potency of insulin in decreasing lipolysis, indicating a potential synergistic effect in controlling lipids in the bloodstream (Dhalla et al., 2007).

Biologic Effects of Omega-6 Oxylipins

Omega-6 oxylipins, lipid mediators produced from the metabolism of polyunsaturated fatty acids (PUFAs), play a crucial role in diverse biological effects. The use of n6 oxylipins as biomarkers in disease diagnosis and risk assessment has been explored, with metabolites of linoleate (LA) or arachidonate (AA) proving useful in understanding signaling environments in various conditions. The study also highlights the potential utility of plasma fractions of n6 oxylipins in understanding physiological effects and their role in human health (Shearer & Walker, 2018).

Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols

2-Substituted 2-aminopropane-1,3-diols and 2-aminoethanols have shown significant lymphocyte-decreasing effects and immunosuppressive activity, particularly in the context of rat skin allograft. The potency of these compounds depends on the structural configuration, with specific substituents and absolute configuration at the quaternary carbon affecting their immunosuppressive activity. FTY720, in particular, has demonstrated considerable activity and is expected to be useful as an immunosuppressive drug for organ transplantation (Kiuchi et al., 2000).

properties

IUPAC Name

2-[6-(cyclohexylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h7-10,12-13,16,22-24H,1-6H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBULDQSDUXAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(Cyclohexylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[6-(Cyclohexylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol
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2-[6-(Cyclohexylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol
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2-[6-(Cyclohexylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol
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2-[6-(Cyclohexylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol
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2-[6-(Cyclohexylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 6
2-[6-(Cyclohexylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol

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